Indanestrol is classified as a synthetic estrogen. It was developed in the mid-20th century and has been utilized primarily in the field of gynecology and endocrinology. The compound's chemical structure is derived from the indane framework, which contributes to its biological activity.
Indanestrol can be synthesized through several methods, typically involving the modification of existing organic compounds. One common synthesis route involves:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
Indanestrol's molecular formula is , with a molecular weight of approximately 190.24 g/mol. The structural representation includes:
The three-dimensional conformation of Indanestrol allows it to mimic natural estrogens, facilitating its binding to estrogen receptors.
Indanestrol undergoes various chemical reactions that are essential for its functionality:
Indanestrol exerts its effects primarily through:
Research indicates that Indanestrol's potency may vary depending on tissue type and receptor subtype engagement.
Indanestrol has been explored for various applications:
The evolution of estrogen receptor modulators has been driven by the pursuit of enhanced selectivity and reduced off-target effects. Early steroidal estrogens like 17β-estradiol established the foundational understanding of hormone-receptor interactions but faced limitations in bioavailability and tissue-specific actions. The discovery of diethylstilbestrol (DES) in 1938 marked a pivotal shift toward non-steroidal scaffolds, demonstrating that planar, phenolic structures could mimic steroidal activity [2]. Research into DES metabolites revealed that stereochemistry critically influences receptor binding; for instance, the meso isomer of DES exhibits higher estrogenic potency than its enantiomers due to optimal spatial alignment with the ligand-binding domain [2].
This knowledge spurred the development of indane-based scaffolds, which combine rigidity with synthetic versatility. The indane core—a benzene ring fused with a cyclopentane—offers conformational constraints that enhance receptor selectivity. Indanestrol (chemical name: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-6,7-diol) leverages this architecture, positioning hydroxyl groups to mimic estradiol’s A-ring interactions while its hydrophobic indane moiety modulates receptor dynamics [5]. Table 1 compares key pharmacophore attributes:
Table 1: Evolution of Estrogenic Pharmacophores
Scaffold Type | Representative Compounds | Structural Advantages | Limitations |
---|---|---|---|
Steroidal | 17β-Estradiol | High affinity for ERα/ERβ | Metabolic instability, synthesis complexity |
Non-Steroidal (Stilbene) | Diethylstilbestrol | Oral bioavailability, rigidity | Off-target toxicity (e.g., carcinogenicity) |
Non-Steroidal (Indane) | Indanestrol | Tunable stereochemistry, metabolic resilience | Limited in vivo characterization |
Indanestrol emerges amid transformative shifts in drug development paradigms. Model-Informed Drug Development (MIDD)—endorsed by regulatory frameworks like ICH E11(R1)—enables pharmacokinetic (PK) and pharmacodynamic (PD) extrapolation from minimal datasets, crucial for niche applications in oncology or rare diseases [1]. For Indanestrol, MIDD approaches could predict pediatric dosing or interactions without large-scale trials, leveraging physiologically based pharmacokinetic (PBPK) models.
Concurrently, artificial intelligence (AI) accelerates scaffold optimization. Platforms like TxGemma—a generative AI model fine-tuned for therapeutic design—can predict Indanestrol’s blood-brain barrier permeability or binding affinity for estrogen-related receptors [4]. These tools validate target engagement hypotheses in silico, reducing empirical screening costs. Table 2 highlights technological synergies:
Table 2: Modern Approaches Enhancing Indanestrol Development
Technology | Application to Indanestrol | Impact |
---|---|---|
MIDD | Extrapolation of adult PK data to pediatric populations | Reduces trial burden in rare endocrine disorders |
AI (TxGemma) | Prediction of ER subtype selectivity and toxicity profiles | Identifies analogs with improved safety margins |
iPSC-Derived Models | Cardiotoxicity screening in human cardiomyocytes | De-risks long-term cardiovascular effects |
Indanestrol’s structural modularity also aligns with fragment-based drug design. Its indane core serves as a "privileged scaffold" amenable to derivatization—similar to indole alkaloids used in anticancer agents [5]. This flexibility positions it for repurposing in non-endocrine conditions (e.g., neurodegenerative diseases) where estrogen receptors modulate neuroprotection.
Despite its promise, Indanestrol’s development faces several unresolved challenges:
Table 3: Priority Research Directions for Indanestrol
Knowledge Gap | Proposed Approach | Expected Insight |
---|---|---|
ER subtype selectivity | Cryo-EM of Indanestrol-bound ERβ | Rational design of CNS-targeted analogs |
Metabolic fate in hepatocytes | LC-MS profiling of phase I/II metabolites | Identification of reactive intermediates |
Impact on gene regulatory networks | Single-cell RNA-seq in uterine vs. bone tissue | Tissue-specific transcriptomic signatures |
The rationale for prioritizing Indanestrol research extends beyond mechanistic curiosity. Its non-steroidal architecture circumvents thrombotic risks associated with classical estrogens, making it a candidate for long-term hormone replacement therapy. Furthermore, integrating MIDD and AI tools could compress its development timeline by 30–40%, exemplifying the "fail-early, fail-fast" paradigm [1] [4].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9